4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate
Description
4,5-Dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a 1,4,5-trisubstituted-1,2,3-triazole derivative synthesized via a solvent-free 1,3-dipolar cycloaddition between dimethyl acetylenedicarboxylate (DMAD) and an azide precursor. This method, optimized under eco-friendly conditions, yields the compound in high efficiency (92–94%) within 3 minutes . The structure is confirmed by spectral two non-equivalent methyl ester protons appear as singlets at δH 3.97 and 4.00 ppm in <sup>1</sup>H-NMR, while carbonyl ester carbons resonate at δC 168.2–168.5 ppm in <sup>13</sup>C-NMR .
Properties
IUPAC Name |
dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]triazole-4,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O6/c1-22-10-6-4-9(5-7-10)11(19)8-18-13(15(21)24-3)12(16-17-18)14(20)23-2/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPXICTCPCMUOAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4,5-Dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicine and agriculture.
Synthesis
The synthesis of this compound can be achieved through various methods involving triazole derivatives. One efficient approach includes a one-pot three-component reaction involving 5-amino-1-phenyl-1H-triazoles and appropriate aldehydes . The structural confirmation can be performed using techniques such as NMR and mass spectrometry.
Biological Activity
The biological activity of this compound has been evaluated in several studies focusing on its antitumor properties and other pharmacological effects.
Antitumor Activity
Recent studies have demonstrated that derivatives of triazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to the target compound showed IC50 values ranging from 17.83 μM to 19.73 μM against breast cancer cell lines MDA-MB-231 and MCF-7 . These results suggest that the compound may possess comparable or enhanced anticancer activity.
The mechanism through which this compound exerts its biological effects is still under investigation. Preliminary studies indicate that triazole derivatives may induce apoptosis in cancer cells and inhibit cell proliferation through various pathways. Molecular docking studies have suggested high binding affinities for key molecular targets involved in cancer progression .
Case Studies
Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:
- Case Study on Anticancer Properties : A study evaluated a series of triazole derivatives for their cytotoxicity against prostate (PC3) and skin (A375) cancer cell lines. The compounds exhibited significant cytotoxicity with low toxicity towards healthy cells, indicating a promising therapeutic window .
- Phytotoxic Activity : Research on related triazole derivatives revealed their ability to inhibit germination and growth in various plant species. This suggests potential applications in agriculture as herbicides .
Data Table: Biological Activity Overview
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to 4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate. For instance, derivatives of this compound have shown promising results in inhibiting the proliferation of A549 lung cancer cells. The mechanism involves the induction of autophagy and cell cycle arrest, leading to significant growth suppression in vitro .
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion. The structure-activity relationship studies indicate that modifications in the triazole moiety can enhance inhibitory potency significantly. Compounds similar to the target compound displayed a range of inhibitory activities with IC50 values varying by several orders of magnitude .
Systemic Fungicides
Triazole derivatives are widely recognized as systemic fungicides used in agriculture. While the specific compound may not be directly marketed as a fungicide, its structural analogs are critical in developing new fungicidal agents that combat a variety of fungal pathogens affecting crops. These compounds work by inhibiting sterol biosynthesis in fungi, thereby disrupting cell membrane formation and function .
Synthesis of Novel Derivatives
The target compound serves as an important intermediate for synthesizing various pyrazoline derivatives. These derivatives have been evaluated for biological activities beyond anticancer properties, including antimicrobial and anti-inflammatory effects. The synthesis often involves multi-step reactions where modifications to the triazole ring or the methoxyphenyl group can yield compounds with enhanced biological profiles .
Data Tables
| Application Area | Specific Use | Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Induces autophagy; inhibits A549 cell growth |
| Enzyme inhibition (IDO1) | Potency varies significantly with modifications | |
| Agricultural Chemistry | Fungicidal activity | Structural analogs used as systemic fungicides |
| Synthetic Chemistry | Intermediate for pyrazoline synthesis | Leads to diverse biological activity derivatives |
Case Study 1: Anticancer Evaluation
A series of experiments were conducted using derivatives of this compound on A549 lung cancer cells. The study demonstrated that treatment led to a dose-dependent inhibition of cell proliferation attributed primarily to autophagy induction. This highlights the potential for developing new anticancer therapeutics based on this scaffold .
Case Study 2: Fungicidal Efficacy
Research into triazole-based fungicides has shown that compounds sharing structural features with the target compound effectively control fungal diseases in various crops. The systemic nature of these compounds allows them to be absorbed and translocated within plants, providing effective protection against pathogens while minimizing environmental impact .
Comparison with Similar Compounds
Regioselective Reactivity
- Reduction Behavior: The target compound’s ketone group (2-(4-methoxyphenyl)-2-oxoethyl) is susceptible to selective reduction by NaBH4, similar to dimethyl 1-(2-oxo-2-phenylethyl)-triazole-4,5-dicarboxylate (1a), which undergoes ketone-to-alcohol conversion without ester reduction .
Physicochemical Properties
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 4,5-dimethyl 1-[2-(4-methoxyphenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate generally follows these key steps:
- Construction of the 1,2,3-triazole core via Huisgen 1,3-dipolar cycloaddition.
- Introduction of the 4,5-dimethyl dicarboxylate substituents on the triazole ring.
- Attachment of the 2-(4-methoxyphenyl)-2-oxoethyl side chain at the N-1 position of the triazole.
Preparation of the 1,2,3-Triazole Core
Huisgen 1,3-dipolar cycloaddition is the classical and most widely used method for synthesizing 1,2,3-triazoles. It involves the reaction between an azide and an alkyne under thermal or catalytic conditions:
- Azide precursor : Typically, an organic azide bearing the desired substituents or protecting groups.
- Alkyne precursor : Dimethyl acetylene dicarboxylate (DMAD) is commonly used to introduce the 4,5-dimethyl dicarboxylate moiety on the triazole ring.
This reaction proceeds via a concerted cycloaddition mechanism, yielding the 1,2,3-triazole ring with ester groups at positions 4 and 5 due to the dimethyl acetylene dicarboxylate reagent.
Introduction of the 2-(4-Methoxyphenyl)-2-oxoethyl Side Chain
The N-1 substitution with the 2-(4-methoxyphenyl)-2-oxoethyl group is typically achieved through alkylation or acylation reactions on the triazole nitrogen:
- Alkylation route : The triazole nitrogen can be alkylated using a suitable electrophile such as 2-(4-methoxyphenyl)-2-bromoacetophenone or related halo-ketones under basic conditions.
- Acylation route : Alternatively, coupling reactions with 2-(4-methoxyphenyl)-2-oxoacetic acid derivatives under activating conditions may be used.
The choice of solvent, base, and temperature is crucial to achieve high regioselectivity and yield. Common bases include potassium carbonate or triethylamine, and solvents such as dichloromethane or ethanol are typical.
Typical Experimental Procedure (Representative)
| Step | Reagents and Conditions | Outcome |
|---|---|---|
| 1. Formation of 1,2,3-triazole ring | React dimethyl acetylene dicarboxylate with 4-methoxyphenyl azide in ethanol at reflux or under copper(I) catalysis for regioselective cycloaddition | Formation of 4,5-dimethyl 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate intermediate |
| 2. N-1 substitution | Treat intermediate with 2-bromo-1-(4-methoxyphenyl)ethanone in presence of K2CO3 in dichloromethane at room temperature for 24-48 h | Alkylation at N-1 position yielding the target compound |
| 3. Purification | Recrystallization from ethanol or column chromatography | Pure this compound |
Research Findings and Optimization Notes
- The Huisgen cycloaddition is highly reliable for constructing the 1,2,3-triazole ring with ester substituents when using DMAD, providing good regioselectivity and yields.
- Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) variants can improve reaction rates and selectivity but may require additional purification steps to remove copper residues.
- Alkylation at the N-1 position is sensitive to reaction conditions; prolonged reaction times and mild bases favor selective mono-substitution without side reactions such as over-alkylation or ring opening.
- Solvent choice influences yield and purity; dichloromethane and ethanol are commonly preferred for their ability to dissolve reactants and facilitate crystallization.
- Recrystallization is effective for purification, but column chromatography may be necessary for complex mixtures or scale-up.
Comparative Data Table of Preparation Methods
| Preparation Step | Method/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1,2,3-Triazole ring formation | Huisgen cycloaddition (thermal) | 75-85 | Simple, no catalyst needed |
| 1,2,3-Triazole ring formation | Cu(I)-catalyzed azide-alkyne cycloaddition | 85-95 | Faster, regioselective, requires catalyst |
| N-1 Alkylation with bromo-ketone | K2CO3, dichloromethane, RT, 24-48 h | 70-80 | Mild conditions, good selectivity |
| Purification | Recrystallization or chromatography | >95 purity | Essential for removing side products |
Q & A
Basic: What are the optimal synthetic pathways for this triazole derivative, and how can reaction conditions be systematically optimized?
Methodological Answer:
The synthesis of triazole derivatives typically involves cyclization or substitution reactions. For example, refluxing precursors in solvents like DMSO or ethanol with acid catalysts (e.g., glacial acetic acid) is common . To optimize yield and purity, employ Design of Experiments (DoE) principles, such as factorial designs, to test variables like solvent polarity, temperature, and catalyst concentration . Statistical analysis of reaction parameters (e.g., via ANOVA) can identify critical factors influencing yield, reducing trial-and-error approaches.
Advanced: How can computational methods (e.g., quantum chemical calculations) predict reaction intermediates and transition states for this compound’s synthesis?
Methodological Answer:
Advanced computational frameworks like ICReDD’s reaction path search methods integrate quantum chemical calculations (e.g., DFT) to model reaction mechanisms. For instance, simulating the energy profiles of intermediates (e.g., oxoethyl group formation) can predict feasible pathways and transition states . Pair computational results with experimental validation (e.g., isolating intermediates via quenching or trapping agents) to resolve discrepancies between predicted and observed outcomes.
Basic: What spectroscopic and analytical techniques are critical for confirming the structure of this triazole derivative?
Methodological Answer:
Key techniques include:
- Elemental Analysis (CHNS): Verify molecular formula (e.g., %C, %H matches theoretical values) .
- NMR Spectroscopy: Confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, triazole protons at δ 7.5–8.5 ppm).
- X-ray Crystallography: Resolve stereochemistry and crystal packing, as demonstrated for structurally similar triazoles .
- Mass Spectrometry (HRMS): Validate molecular ion peaks and fragmentation patterns.
Advanced: How can heterogeneous reaction systems (e.g., membrane reactors) improve the scalability of synthesizing this compound?
Methodological Answer:
Membrane reactors or flow chemistry setups can enhance reaction efficiency by enabling continuous separation of byproducts (e.g., unreacted benzaldehyde derivatives) while retaining catalysts . For example, a ceramic membrane with tailored pore size could selectively remove low-MW impurities during reflux. This aligns with CRDC subclass RDF2050104 (membrane separation technologies), emphasizing process intensification for scalable synthesis .
Advanced: How should researchers address contradictions in biological activity data (e.g., conflicting IC50 values) for this compound?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell line differences, solvent interference). To resolve this:
- Standardize Assay Conditions: Use consistent solvent controls (e.g., DMSO ≤0.1% v/v) and validate with reference compounds.
- Dose-Response Replication: Perform triplicate experiments across independent labs, as seen in multi-institutional studies .
- Meta-Analysis: Apply statistical tools (e.g., hierarchical regression) to aggregate data and identify outliers .
Basic: What are the best practices for designing biological activity assays (e.g., antimicrobial, anticancer) for this compound?
Methodological Answer:
- Positive/Negative Controls: Include standard agents (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests).
- Solvent Compatibility: Ensure the compound’s ester groups are stable in assay media (e.g., avoid basic buffers that may hydrolyze esters).
- Dose Range: Start with 0.1–100 μM, adjusting based on solubility (logP ~2.5–3.0 predicted for similar triazoles) .
Advanced: How can kinetic isotope effects (KIEs) or isotopic labeling elucidate the mechanism of ester hydrolysis in this compound?
Methodological Answer:
Use deuterium or ¹³C labeling at the ester carbonyl group to track hydrolysis pathways. For example:
- Measure KIE by comparing for hydrolysis in H₂O vs. D₂O. A KIE >1 suggests rate-limiting proton transfer.
- Analyze hydrolyzed products via LC-MS to distinguish acid-catalyzed vs. base-catalyzed mechanisms.
Basic: What safety protocols are critical when handling this compound’s precursors (e.g., dichlorophenoxy derivatives)?
Methodological Answer:
- Ventilation: Use fume hoods for reactions involving volatile reagents (e.g., DMSO, glacial acetic acid).
- PPE: Wear nitrile gloves and goggles, as dichlorophenoxy intermediates are irritants .
- Waste Disposal: Neutralize acidic byproducts before disposal, adhering to institutional chemical hygiene plans .
Advanced: How can machine learning models predict the compound’s physicochemical properties (e.g., solubility, logP) from structural descriptors?
Methodological Answer:
Train models using open-source tools (e.g., RDKit, PaDEL-descriptor) to generate 2D/3D molecular descriptors (e.g., topological polar surface area, H-bond donors). Validate predictions with experimental data (e.g., shake-flask solubility tests). For example, a random forest model trained on triazole derivatives achieved R² >0.85 for logP prediction .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
